The synthesis of KB-2796 has been detailed in scientific literature. [] The process involves multiple steps, beginning with the synthesis of carboxy-¹⁴C-2,3,4-trimethoxybenzoic acid. This is achieved by reacting 2,3,4-trimethoxybromobenzene with tert-butyllithium, followed by carboxylation using ¹⁴C-carbon dioxide derived from ¹⁴C-barium carbonate. [] The subsequent steps involve the synthesis of formyl-¹⁴C-2,3,4-trimethoxybenzaldehyde through reduction of the previously synthesized methyl ester. The final step involves the condensation of formyl-¹⁴C-2,3,4-trimethoxybenzaldehyde with bis(4-fluorophenyl)methyl-piperazine to yield the free base of ¹⁴C-KB-2796. This free base is then converted to KB-2796. []
KB-2796 has been primarily studied for its potential therapeutic benefits, particularly in the context of cerebral circulation. Studies in rats have demonstrated its ability to increase cerebral blood flow, specifically in areas like the cerebellum and cerebral cortex. [, ] This effect on cerebral circulation has led to investigations into its potential for conditions like stroke, where improving blood flow to affected brain regions is crucial. []
Beyond its potential as a cerebral vasodilator, KB-2796 has been investigated for its metabolic fate and distribution in the body. [, , ] Understanding these aspects is crucial for determining its potential for therapeutic translation.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: